CCOC(=O)CC(C1=CC(=CC=C1)OCC2=CC=CC=C2)N.C(=O)(C(=O)O)O
.
Ethyl 3-amino-3-[3-(benzyloxy)phenyl]propanoate oxalate is a complex organic compound with significant implications in medicinal chemistry. Its molecular formula is represented as , indicating that it consists of 18 carbon atoms, 21 hydrogen atoms, 1 nitrogen atom, and 5 oxygen atoms. The compound is classified under building blocks in organic synthesis, particularly useful for the development of pharmaceuticals due to its structural properties.
The compound is sourced from various synthetic routes that involve the reaction of benzyloxy-substituted phenyl derivatives with amino acids or their esters. It falls under the category of amino acid derivatives and is often utilized in the synthesis of more complex molecules used in drug development. The oxalate salt form enhances its stability and solubility in various solvents, making it easier to handle in laboratory settings.
The synthesis of Ethyl 3-amino-3-[3-(benzyloxy)phenyl]propanoate oxalate can be achieved through several methods, primarily focusing on the one-pot process. This method involves the reaction of benzaldehyde with malonic acid and ammonium acetate to form an intermediate, which is then esterified to yield the desired product.
The molecular structure of Ethyl 3-amino-3-[3-(benzyloxy)phenyl]propanoate oxalate features:
Ethyl 3-amino-3-[3-(benzyloxy)phenyl]propanoate oxalate can participate in various chemical reactions:
The reactions typically require specific catalysts or conditions (e.g., temperature, pressure) to proceed efficiently. Common reagents include acids for esterification and bases for hydrolysis .
The mechanism of action for Ethyl 3-amino-3-[3-(benzyloxy)phenyl]propanoate oxalate involves its interaction with biological targets, often related to its amino acid structure. It may act as a precursor or intermediate in synthesizing biologically active compounds.
Research indicates that compounds with similar structures exhibit activity against various biological targets, including enzymes and receptors involved in metabolic pathways . Further studies are required to elucidate specific mechanisms related to this compound.
Ethyl 3-amino-3-[3-(benzyloxy)phenyl]propanoate oxalate serves as a valuable building block in organic synthesis, particularly in:
One-pot methodologies have revolutionized the synthesis of β-amino acid derivatives like ethyl 3-amino-3-[3-(benzyloxy)phenyl]propanoate, significantly improving efficiency and sustainability. These strategies condense multiple reactions into a single operational step, minimizing intermediate isolation and purification. A prominent approach involves the in situ Knoevenagel condensation/reduction sequence, where 3-(benzyloxy)benzaldehyde reacts with malonic acid and ammonium acetate in a triethylammonium formate (TEAF) system. This tandem reaction first generates an α,β-unsaturated intermediate, which undergoes immediate hydride reduction to yield the 3-aminophenylpropanoic acid precursor. Subsequent esterification with ethanol under acidic conditions delivers the free base ester .
Critical optimization parameters include:
Table 1: Performance Metrics of One-Pot Synthesis vs. Traditional Routes
Parameter | One-Pot Method | Multi-Step Method |
---|---|---|
Overall Yield | 82–88% | 65–72% |
Reaction Time | 6–8 hours | 24–36 hours |
Isolated Intermediates | 0 | 3–4 |
E-factor (Waste) | 8–12 | 25–35 |
Purity (HPLC) | >95% | >92% |
This approach reduces waste generation by 60% and energy consumption by 40% compared to classical stepwise routes, making it industrially advantageous for large-scale production of pharmaceutically relevant amino acid esters .
Esterification of the carboxylic acid intermediate represents a pivotal transformation in synthesizing the target compound. Two principal methods dominate:
Classical Fischer esterification: The 3-amino-3-[3-(benzyloxy)phenyl]propanoic acid undergoes reflux with anhydrous ethanol in the presence of concentrated sulfuric acid (5–10 mol%). This method provides reliable conversion (>90%) but requires rigorous dehydration and extended reaction times (12–18 hours). Post-reaction neutralization with sodium carbonate can generate significant inorganic waste .
Stannous chloride-mediated esterification: An innovative approach utilizes stannous chloride dihydrate (SnCl₂·2H₂O) in ethanol under reflux. This dual-function catalyst activates the carboxylic acid via Lewis acid complexation while facilitating nucleophilic attack by ethanol. Crucially, this method simultaneously reduces nitro groups when starting from nitrobenzaldehyde precursors, enabling a telescoped reduction-esterification process. Conversions exceed 95% within 6–8 hours, with simplified workup through aqueous extraction [3].
The electron-rich benzyloxy group (-OCH₂C₆H₅) attached at the meta-position of the phenyl ring enhances aromatic electrophilic substitution (SₑAr) reactivity. Protection of the phenolic oxygen during synthesis is achieved through benzyl chloride alkylation under phase-transfer conditions (tetrabutylammonium bromide, 50% NaOH). Subsequent deprotection typically employs catalytic hydrogenation (Pd/C, H₂), though this requires careful control to avoid reduction of the ester or amino groups. Alternative methods using Lewis acids (AlCl₃ in anisole) enable selective debenzylation without affecting other functionalities [6].
Conversion of the free base ethyl 3-amino-3-[3-(benzyloxy)phenyl]propanoate to its oxalate salt (1:1 stoichiometry) profoundly impacts physicochemical properties. The crystalline salt formation occurs through proton transfer from oxalic acid to the amine nitrogen, generating a stable ammonium-oxalate ion pair. This modification addresses critical limitations of the free base:
Crystallization kinetics studies reveal that slow anti-solvent addition (diethyl ether into ethanol solution) yields monoclinic crystals with superior flow properties (Carr index: 12–15) compared to rapid cooling (Carr index: 22–25). This morphological control prevents aggregation during pharmaceutical solid dosage processing .
The assembly of the propanoate backbone hinges on catalyst and solvent selection, dramatically influencing reaction kinetics and stereochemical outcomes. Key catalytic systems include:
Table 2: Solvent and Catalyst Impact on Backbone Formation Efficiency
Catalyst System | Solvent | Temperature (°C) | Yield (%) | By-products |
---|---|---|---|---|
Piperidine/AcOH (5%) | Toluene | Reflux (110) | 78 | Enol ethers (8–10%) |
SnCl₂ (1.2 equiv) | Ethanol | 80 | 95 | Ethyl ethers (<2%) |
Yb(OTf)₃ (5 mol%) | CH₂Cl₂ | 25 | 91 | Bis-adducts (3–5%) |
BF₃·OEt₂ (15 mol%) | THF | 65 | 82 | Polymerization products (7%) |
Solvent polarity directly impacts reaction trajectory: Polar protic solvents (ethanol, methanol) accelerate imine reduction but promote transesterification. Aprotic dipolar solvents (DMF, DMSO) enhance condensation rates but complicate purification. Green solvent alternatives like cyclopentyl methyl ether (CPME) demonstrate promising compromise—maintaining high conversion (89%) while enabling straightforward aqueous workup [3] . Microwave irradiation (100 W, 120°C) in dimethylacetamide reduces reaction times from hours to minutes (25 minutes vs. 12 hours) with comparable yields (90% vs. 91%), highlighting energy-intensive thermal steps as optimization targets .
The synthesis of ethyl 3-amino-3-[3-(benzyloxy)phenyl]propanoate oxalate exemplifies how route design impacts manufacturability. Two dominant strategies emerge:
Traditional Multi-Step Approach:
Streamlined One-Pot/Two-Step Approach:
The streamlined route reduces purification operations from 5–6 to 2–3, cutting solvent consumption by 65% and eliminating hazardous hydrogenation steps. Quality attributes show comparable impurity profiles (total impurities: 1.2% vs. 1.5% in HPLC), confirming that simplification doesn't compromise chemical integrity. Nevertheless, the traditional route retains utility for accessing specific isotopologs or stereoisomers where intermediate manipulation is unavoidable. Recent advances demonstrate continuous flow implementation of the streamlined process, achieving space-time yields of 0.5 kg/L/day—20-fold higher than batch modes—validating its superiority for commercial-scale manufacturing .
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 135333-27-6
CAS No.: 1246815-51-9